molecular formula C12H14O4 B6280993 2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid CAS No. 2649243-89-8

2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid

Cat. No.: B6280993
CAS No.: 2649243-89-8
M. Wt: 222.2
InChI Key:
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Description

2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid is an organic compound with the molecular formula C12H14O4 It is characterized by the presence of a methoxy group, a propenyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and propenyl bromide.

    Etherification: The first step involves the etherification of 2-methoxyphenol with propenyl bromide in the presence of a base, such as potassium carbonate, to form 2-methoxy-4-(prop-1-en-1-yl)phenol.

    Carboxylation: The next step involves the carboxylation of 2-methoxy-4-(prop-1-en-1-yl)phenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The propenyl group can be reduced to form the corresponding alkyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine) and alkyl halides.

Major Products Formed

    Oxidation: The major product formed is this compound.

    Reduction: The major product formed is 2-{2-methoxy-4-(propyl)phenoxy}acetic acid.

    Substitution: The major products formed depend on the substituent introduced, such as 2-{2-bromo-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid.

Scientific Research Applications

2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid: This compound is unique due to the presence of both a methoxy group and a propenyl group.

    This compound: This compound is similar but lacks the propenyl group.

    This compound: This compound is similar but lacks the methoxy group.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a propenyl group, which confer specific chemical and biological properties

Properties

CAS No.

2649243-89-8

Molecular Formula

C12H14O4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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